molecular formula C25H31N3O5 B11403957 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11403957
M. Wt: 453.5 g/mol
InChI Key: SKTZEIKQAYFZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound that features a 1,2,5-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring, along with other functional groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and other functional groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of the 2,4,6-trimethylphenoxy group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C25H31N3O5/c1-6-10-30-20-9-8-19(14-21(20)31-11-7-2)23-25(28-33-27-23)26-22(29)15-32-24-17(4)12-16(3)13-18(24)5/h8-9,12-14H,6-7,10-11,15H2,1-5H3,(H,26,28,29)

InChI Key

SKTZEIKQAYFZEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=C(C=C3C)C)C)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.